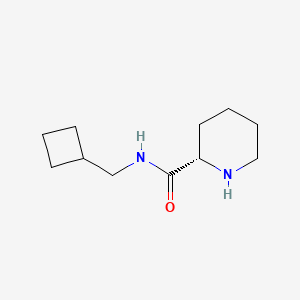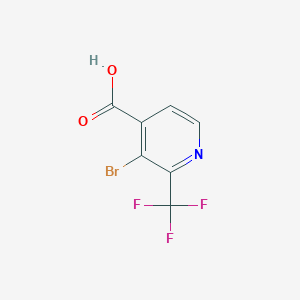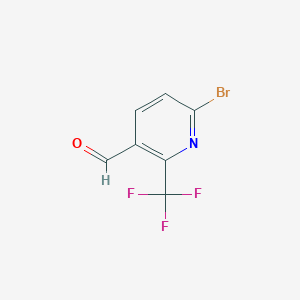
(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide
Overview
Description
The compound is a derivative of piperidine, a common organic compound used in the synthesis of many pharmaceuticals . Piperidine derivatives are often used in the synthesis of a wide range of therapeutic agents, including analgesics, antidepressants, antihistamines, and antipsychotics .
Molecular Structure Analysis
The molecular structure of “(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), a carboxamide group attached to one of the carbon atoms in the ring, and a cyclobutylmethyl group attached to the nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for “(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide” based on its structure include its polarity, solubility, and stability .Scientific Research Applications
Modulation of Pharmacological Properties
The research by Vorberg et al. (2016) explored the modification of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides. They focused on how selective introduction of fluorine atoms into the side chains of related anesthetics affects basicity, lipophilicity, solubility, and oxidative degradation rates. This study is significant as it highlights the potential of chemical modifications in piperidine-2-carboxamide derivatives to optimize pharmacological characteristics (Vorberg et al., 2016).
Anti-Inflammatory Activity
Liu et al. (2017) synthesized a new heterocycle compound using a derivative of piperidine-2-carboxylate and assessed its anti-inflammatory properties in vivo. This study contributes to understanding the potential therapeutic uses of piperidine-2-carboxamide derivatives in treating inflammation-related conditions (Liu et al., 2017).
Inhibition of PARP in Cancer Cells
Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as inhibitors of poly(ADP-ribose)polymerase (PARP), showing high selectivity and efficacy in BRCA-1 and BRCA-2 deficient cancer cells. This research is crucial in cancer therapy, especially in targeting specific genetic profiles in cancer treatment (Jones et al., 2009).
Antibacterial Properties
Pouramiri et al. (2017) synthesized a series of novel benzo[f]chromene-2-carboxamides and evaluated their antibacterial activities. Their research provides insights into the potential application of piperidine-2-carboxamide derivatives in developing new antibacterial agents (Pouramiri et al., 2017).
properties
IUPAC Name |
(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-6-1-2-7-12-10)13-8-9-4-3-5-9/h9-10,12H,1-8H2,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYTEDKVKPSJR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)NCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(cyclobutylmethyl)piperidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















